4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenylboronic acid
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Overview
Description
(4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an ethoxy group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The molecular formula of this compound is C9H9BF4O3, and it has a molecular weight of 251.97 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of (4-ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, including polymers and electronic materials
Mechanism of Action
The primary mechanism of action for (4-ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. The reaction proceeds through oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product .
Comparison with Similar Compounds
- (4-Trifluoromethyl)phenylboronic acid
- (4-Trifluoromethoxy)phenylboronic acid
- (3-Trifluoromethyl)phenylboronic acid
Comparison: (4-Ethoxy-3-fluoro-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both ethoxy and fluoro substituents on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to (4-trifluoromethyl)phenylboronic acid, the additional ethoxy and fluoro groups can provide different electronic and steric effects, potentially leading to variations in reaction outcomes .
Properties
Molecular Formula |
C9H9BF4O3 |
---|---|
Molecular Weight |
251.97 g/mol |
IUPAC Name |
[4-ethoxy-3-fluoro-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF4O3/c1-2-17-8-6(9(12,13)14)3-5(10(15)16)4-7(8)11/h3-4,15-16H,2H2,1H3 |
InChI Key |
ORXZNFOKRKFVTK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OCC)C(F)(F)F)(O)O |
Origin of Product |
United States |
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